Sulopenem is a novel synthetic antibiotic belonging to the class of β-lactams, specifically the penem group. It is designed to combat a wide range of bacterial infections, particularly those caused by multidrug-resistant organisms. Sulopenem exhibits potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The compound has shown efficacy in clinical trials for treating complicated urinary tract infections and intra-abdominal infections, and it has been noted for its ability to inhibit peptidoglycan cross-linking, a critical step in bacterial cell wall synthesis .
Sulopenem is classified as a β-lactam antibiotic. This classification is significant due to its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. The compound is particularly notable for its activity against Enterobacterales and anaerobic bacteria, making it a valuable option in treating infections caused by these pathogens .
The synthesis of sulopenem involves several key steps that culminate in the formation of its thiopenem core structure. One of the prominent methods includes cyclization of an oxalimide intermediate, which is crucial for generating the penem framework. The process is characterized by its efficiency and allows for late-stage modifications, enabling the production of sulopenem with high purity and yield .
Sulopenem features a unique molecular structure characterized by a thiophenic ring system and a β-lactam moiety. Its chemical formula is , and it possesses a molecular weight of approximately 285.31 g/mol.
Sulopenem undergoes various chemical reactions typical of β-lactam antibiotics, including hydrolysis and acylation reactions with bacterial enzymes. These reactions are critical for its mechanism of action as they facilitate the binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.
The mechanism of action of sulopenem involves binding to PBPs, enzymes critical for synthesizing bacterial cell walls. By inhibiting these enzymes, sulopenem disrupts cell wall integrity, leading to bacterial cell death.
Sulopenem has significant applications in treating various bacterial infections, particularly those caused by resistant strains. Its development aims to provide an effective treatment option for complicated urinary tract infections and intra-abdominal infections where traditional antibiotics may fail. Additionally, ongoing research explores its potential in combination therapies to enhance efficacy against challenging pathogens such as Mycobacterium abscessus .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1